![molecular formula C22H27N3O3S B2819530 N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine CAS No. 862741-91-1](/img/structure/B2819530.png)
N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine
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Description
N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMTB is a derivative of the compound tosylarginine methyl ester, which is a substrate for the enzyme trypsin. DMTB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Characterization
Diamine compounds are frequently synthesized and characterized for their unique properties. For example, the study of a new mixed pyrazole-diamine/Ni(II) complex demonstrated its synthesis, crystal structure, thermal, and antibacterial investigation, showing the compound's potential for diverse applications, including its antibacterial properties (Titi et al., 2021).
Molecular Interactions and Corrosion Inhibition
Diamines also play a crucial role in studying molecular interactions and corrosion inhibition. For instance, theoretical and experimental studies on tetrakis pyrazole derivatives, including propane-1,3-diamine analogs, as corrosion inhibitors for mild steel in acidic conditions, show these compounds' effectiveness in protecting metals (Louadi et al., 2017).
Magnetic Properties and Coordination Chemistry
Investigations into diamine compounds' magnetic properties and their use in coordination chemistry are significant. For example, a study on a novel thiocyanato-bridged one-dimensional nickel(II) complex using diamine ligands revealed insights into its metamagnetic properties, indicating the utility of diamines in synthesizing magnetic materials (Chattopadhyay et al., 2007).
Polymer Science and Material Engineering
Diamine-based compounds find extensive applications in polymer science and material engineering. For example, polyimides derived from diamines, like the study on 1,2-bis(4-aminophenoxy)propane, show how these compounds can be used to create materials with specific properties, such as solubility in various solvents and thermal stability (Tjugito & Feld, 1989).
Catalysis and Chemical Transformations
Lastly, diamines are pivotal in catalysis and chemical transformations. A study on the hydrogenation of CO2 to formic acid using a diamine-functionalized ionic liquid highlights the role of diamines in promoting efficient chemical reactions, showcasing their potential in environmental and industrial chemistry (Zhang et al., 2009).
properties
IUPAC Name |
N',N'-dimethyl-N-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16-6-10-18(11-7-16)20-24-22(21(28-20)23-14-5-15-25(3)4)29(26,27)19-12-8-17(2)9-13-19/h6-13,23H,5,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSDHZCYFQHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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